molecular formula C8H13N B2848422 rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 3211-86-7

rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No. B2848422
CAS RN: 3211-86-7
M. Wt: 123.199
InChI Key: XLBALIGLOMYEKN-CSMHCCOUSA-N
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Description

“rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine” is a chemical compound with the CAS Number: 3211-86-7 . It has a molecular weight of 137.22 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8+,9-/m1/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a liquid and is typically stored at 4°C . Its molecular weight is 137.22 .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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